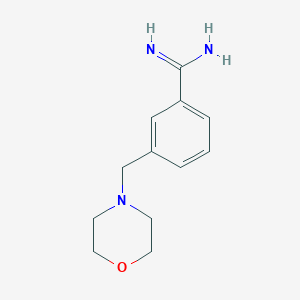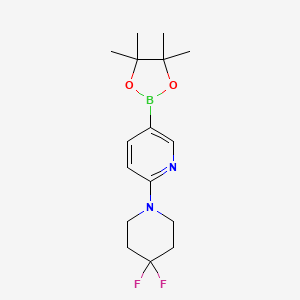![molecular formula C10H5BrN2O2S B13342438 2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile](/img/structure/B13342438.png)
2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile is a chemical compound with the molecular formula C10H5BrN2O2S. It is characterized by the presence of a bromine atom, a thiophene ring, and a dioxin ring, making it a unique and versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile typically involves the reaction of 7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde with malononitrile. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and other atoms in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde
- 2-Bromo-3,4-ethylenedioxythiophene-5-carboxaldehyde
- 2,3-Dihydrothieno[3,4-b][1,4]dioxine
Uniqueness
2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile is unique due to its combination of a bromine atom, thiophene ring, and dioxin ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C10H5BrN2O2S |
|---|---|
Molekulargewicht |
297.13 g/mol |
IUPAC-Name |
2-[(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H5BrN2O2S/c11-10-9-8(14-1-2-15-9)7(16-10)3-6(4-12)5-13/h3H,1-2H2 |
InChI-Schlüssel |
GEZPFJYIPIPZAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(SC(=C2O1)C=C(C#N)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13342357.png)

![tert-Butyl (R)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13342369.png)
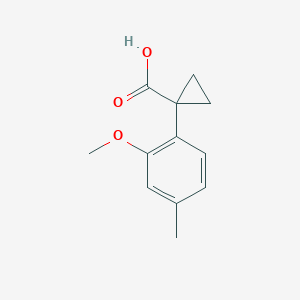

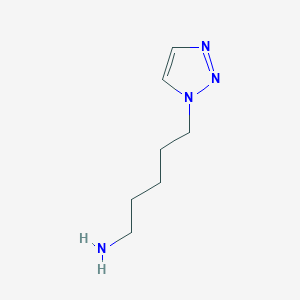

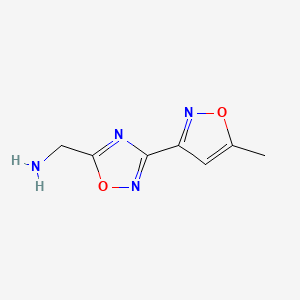
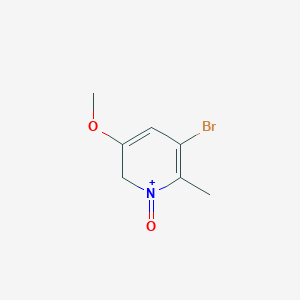
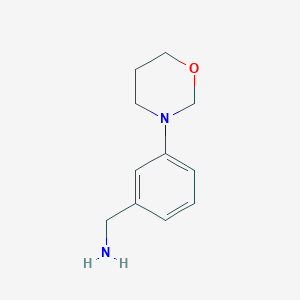
![5,5-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13342416.png)
![1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13342422.png)
